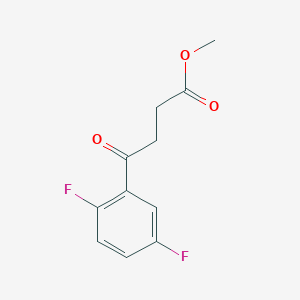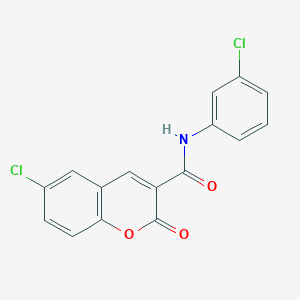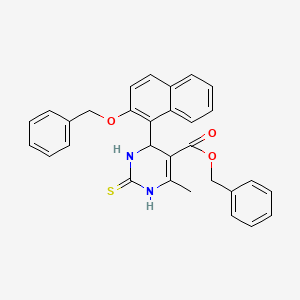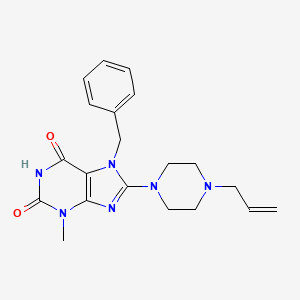
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is a chemical compound with the linear formula C18H22N6O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione is represented by the linear formula C18H22N6O2 . The molecular weight of this compound is 354.415 .Applications De Recherche Scientifique
Psychotropic Potential
A significant body of research has focused on the psychotropic potential of derivatives similar to 7-Benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione. One study introduced hydrophobic substituents at the 7- or 8-position of purine-2,6-dione, aiming to identify potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors that display anxiolytic and antidepressant properties. Compounds evaluated in this research demonstrated antidepressant-like effects and anxiolytic-like activities, suggesting the therapeutic potential of these derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Further investigations have revealed the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives. These compounds showed significant activity in in vivo models, with some derivatives surpassing the activity of standard reference drugs. This highlights the potential of these substances as new analgesic and anti-inflammatory agents, warranting further pharmacological evaluation (Zygmunt et al., 2015).
Cardiovascular Activity
Another area of application involves the cardiovascular system, where certain derivatives have shown promising electrocardiographic, antiarrhythmic, and hypotensive activity. These findings indicate the potential use of these compounds in developing new treatments for cardiovascular disorders (Chłoń-Rzepa et al., 2004).
Anticancer Activity
Research has also extended into the anticancer domain, with some purine-dione derivatives being synthesized and evaluated for their anticancer activity. Notably, these compounds have exhibited inhibitory activity against human breast cancer cell lines, suggesting a potential pathway for developing novel anticancer therapies (Hayallah, 2017).
Molecular Modeling and Synthesis for Anticancer Applications
The design, molecular modeling, and synthesis of novel purine-diones and pyridopyrimidine-diones have been explored for their anticancer activity. This research underscores the importance of structural modifications in enhancing the anticancer potential of purine derivatives, offering a foundation for future drug development strategies focused on combating cancer (Hayallah, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
7-benzyl-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h3-8H,1,9-14H2,2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDQHUZSRHNICO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC=C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-allylpiperazin-1-yl)-7-benzyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

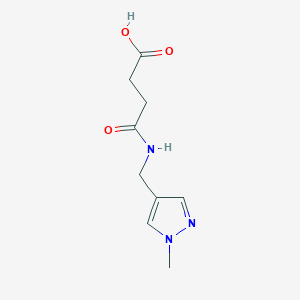
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809330.png)
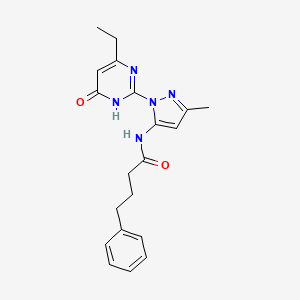


![4-({[(4-Methylphenyl)sulfonyl]amino}methyl)-benzoic acid](/img/structure/B2809342.png)
![4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2809343.png)
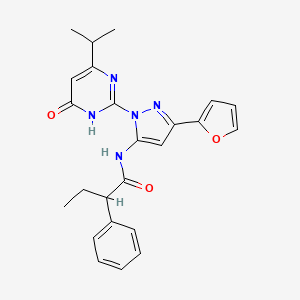
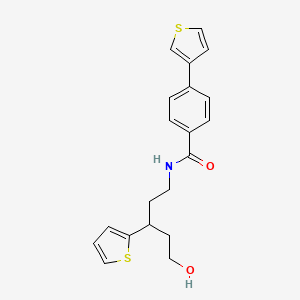
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2809348.png)
